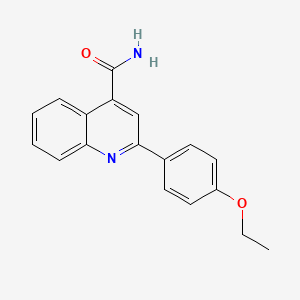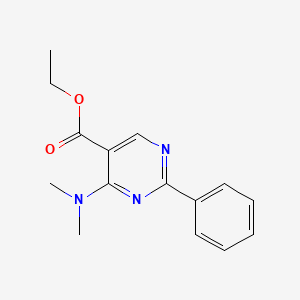
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine, also known as BBIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BBIM belongs to the benzimidazole class of compounds, which are known for their diverse biological activities, including antiviral, antifungal, antiparasitic, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity. N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Furthermore, N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to inhibit the replication of HSV-1 and HSV-2 by inhibiting viral DNA synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine also exhibits a broad range of biological activities, making it a versatile compound for studying various diseases and conditions. However, one limitation of using N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine. One area of interest is its potential as a therapeutic agent for cancer and viral infections. Further studies are needed to determine the optimal dosage and administration route for N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine in vivo. Additionally, the mechanism of action of N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine needs to be further elucidated to fully understand its biological activities. Finally, the development of more water-soluble derivatives of N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine may enhance its bioavailability and efficacy in vivo.
Synthesemethoden
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine can be synthesized by reacting 4-bromobenzylamine with 2,3-dimethyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine as a white solid with a melting point of 208-210°C.
Wissenschaftliche Forschungsanwendungen
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been the subject of several scientific studies due to its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has also been found to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as human cytomegalovirus (HCMV). Furthermore, N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to have anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)methyl]-1,2-dimethylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3/c1-11-19-15-9-14(7-8-16(15)20(11)2)18-10-12-3-5-13(17)6-4-12/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUECERPWPWPFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}imidazo[1,2-a]pyridine](/img/structure/B5616510.png)
![1-(3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5616514.png)

![8-methoxy-N-{2-[(3-methylpyridin-4-yl)amino]ethyl}chromane-3-carboxamide](/img/structure/B5616526.png)
![4-[(1-acetylpiperidin-4-yl)oxy]-3-methoxy-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5616534.png)
![4-(2-ethoxybenzyl)-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B5616548.png)
![2-{1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5616555.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-3-pyrrolidinol](/img/structure/B5616583.png)

![5-(aminosulfonyl)-2-fluoro-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5616602.png)
![N-{4-[acetyl(methyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5616603.png)
![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5616611.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5616619.png)